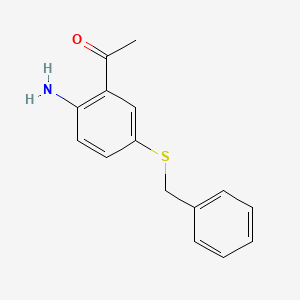![molecular formula C15H20FN3O B11736737 N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736737.png)
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethoxyphenyl group, a fluoroethyl group, and a methyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzylamine with 1-(2-fluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:
N-[(4-methoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities and chemical reactivity.
N-[(4-chlorophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: The presence of a chloro group instead of an ethoxy group can significantly alter the compound’s properties, including its solubility and reactivity.
N-[(4-aminophenyl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: The amino group can introduce additional hydrogen bonding interactions, potentially affecting the compound’s biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H20FN3O |
|---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C15H20FN3O/c1-3-20-14-6-4-13(5-7-14)10-17-15-11-19(9-8-16)18-12(15)2/h4-7,11,17H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
PTHKLQMBXRKAHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CNC2=CN(N=C2C)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyln-[3-(aminomethyl)benzyl]carbamate](/img/structure/B11736664.png)
![2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736672.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11736677.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736685.png)
![1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736695.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11736700.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736702.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11736710.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B11736717.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736723.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11736726.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736734.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736745.png)
